molecular formula C8H5ClN2O2 B8392383 2-Chloro-2-(3-nitrophenyl)acetonitrile

2-Chloro-2-(3-nitrophenyl)acetonitrile

Cat. No.: B8392383
M. Wt: 196.59 g/mol
InChI Key: CTNXMASZWJWDPE-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₈H₅ClN₂O₂, with a molecular weight of approximately 196.6 g/mol (calculated from and ).

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-2-(3-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5ClN2O2/c9-8(5-10)6-2-1-3-7(4-6)11(12)13/h1-4,8H

InChI Key

CTNXMASZWJWDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are compared based on substituent variations and functional group positioning:

Compound Molecular Formula Key Substituents Key Properties/Applications
2-(3-Nitrophenyl)acetonitrile (CAS 621-50-1) C₈H₆N₂O₂ –NO₂ at phenyl C3, no Cl Used in heterocycle synthesis (e.g., isoquinolines in ); λmax (UV): ~251 nm
2-Chloro-2-(3-chlorophenyl)acetonitrile C₈H₅Cl₂N –Cl at phenyl C3 and acetonitrile Higher lipophilicity; potential agrochemical intermediate (inference from )
2-(2,4-Dichlorophenoxy)acetamide derivatives C₁₄H₁₀Cl₂N₂O₂ –Cl at phenyl C2/C4, amide group Studied for COX-2 inhibition (); amide group enhances hydrogen-bonding capacity
2-(6-Chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile C₁₃H₁₀ClN₃ Chloropyridazine + methylphenyl Likely bioactive in pesticidal applications ()

Key Observations :

  • Electron-Withdrawing Groups: The nitro group (–NO₂) in 2-chloro-2-(3-nitrophenyl)acetonitrile enhances electrophilicity at the nitrile carbon, facilitating nucleophilic attacks compared to non-nitro analogues .
  • Chlorine Substitution : The chloro group increases molecular polarity and reactivity, as seen in the higher boiling points of chlorinated acetamides () .

Spectral and Physicochemical Properties

Property This compound 2-(3-Nitrophenyl)acetonitrile 2-(2,4-Dichlorophenyl)acetonitrile
IR (cm⁻¹) ~2240 (C≡N), ~1520/1350 (NO₂) Similar, minus Cl-related peaks ~2240 (C≡N), ~750 (C–Cl)
UV-Vis (λmax) ~260–270 nm (nitroaromatic absorption) 251 nm () Data not available
Boiling Point Estimated >300°C (high polarity) Not reported Not reported
Solubility Low in water, high in acetonitrile/DMSO Similar Similar

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